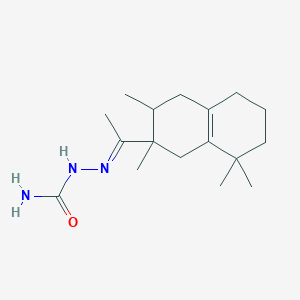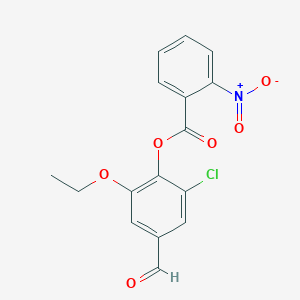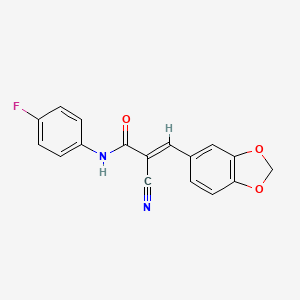![molecular formula C18H14O7 B5807741 [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate, also known as EFCOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFCOC is a heterocyclic organic compound that belongs to the family of coumarins. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. The purpose of
Mechanism of Action
The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammatory responses and cell survival. Additionally, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been reported to inhibit the activity of PI3K/Akt, which is implicated in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo models. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has also been found to scavenge free radicals and inhibit lipid peroxidation, which are implicated in the pathogenesis of oxidative stress-related diseases. In addition, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for scientific research. Additionally, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects. Furthermore, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate research. One of the directions is to investigate its potential therapeutic applications in other disease models such as neurodegenerative diseases, diabetes, and autoimmune diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will help to design more effective experiments to evaluate its pharmacological effects. Additionally, future research can focus on developing [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved solubility and bioavailability to enhance its therapeutic potential.
Synthesis Methods
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furoic acid with ethyl chloroformate to form ethyl 5-(ethoxycarbonyl)-2-furoate. This intermediate compound is then reacted with 3-acetyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate to yield [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate.
Scientific Research Applications
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of several diseases such as cancer, rheumatoid arthritis, and cardiovascular diseases. [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
properties
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-2-22-18(21)15-8-7-12(24-15)10-23-16(19)13-9-11-5-3-4-6-14(11)25-17(13)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOIYDLAWPDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)




![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
